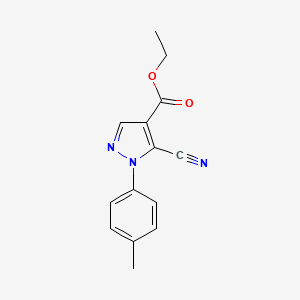
2-(3-Chloropyridin-4-yl)propan-2-ol
Übersicht
Beschreibung
“2-(3-Chloropyridin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloropyridin-4-yl)propan-2-ol” consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a propan-2-ol group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Probing
Alpha-nitro ketone as an electrophile and nucleophile: Synthesis of compounds for probing the Drosophila nicotinic receptor interaction . This research demonstrates innovative approaches to synthesizing compounds using alpha-nitro ketone intermediates, contributing to our understanding of nicotinic acetylcholine receptor interactions, which are crucial for developing insecticides and understanding neurochemistry (Zhang, Tomizawa, & Casida, 2004).
Molecular Docking and Antimicrobial Activity
Molecular structure, spectroscopy, and antimicrobial activity : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. This research integrates experimental and theoretical methods to elucidate the molecular structure and potential antimicrobial activity of synthesized compounds, highlighting their relevance in drug discovery and development (Sivakumar et al., 2021).
Catalysis and Coordination Chemistry
Synthesis and characterization of a new nonanuclear Ni(II) cluster : The research provides insights into the synthesis of a novel nonanuclear coordination cluster, showcasing the potential applications of these compounds in catalysis and the development of magnetic materials (Massard, Rogez, & Braunstein, 2014).
Apoptosis Induction and Potential Anticancer Agents
Discovery and structure-activity relationship of apoptosis inducers : Identifying novel compounds with the potential to induce apoptosis in cancer cells. This research is pivotal for the development of new anticancer therapies, emphasizing the importance of chemical synthesis in medical research (Zhang et al., 2005).
Optical Properties and Protonation
Synthesis, optical properties, and protonation of chlorophyll derivatives : Investigating chlorophyll-a derivatives for their optical properties and responses to protonation. Such studies are essential for understanding photosynthetic processes and designing photodynamic therapy agents (Yamamoto & Tamiaki, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-chloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYWHIVFFPTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504044 | |
| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropyridin-4-yl)propan-2-ol | |
CAS RN |
77332-83-3 | |
| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



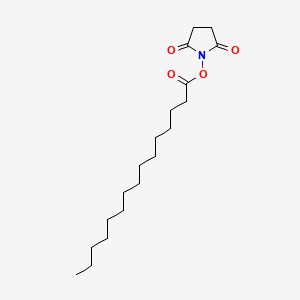
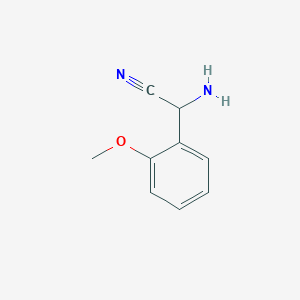
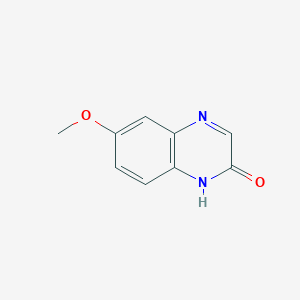
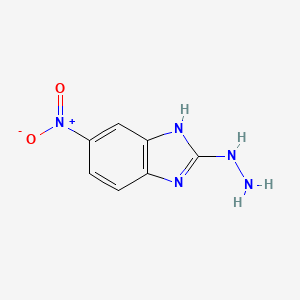
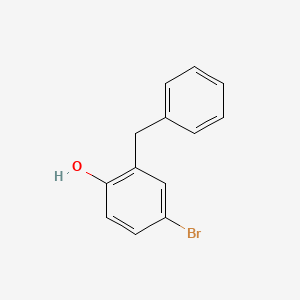
acetic acid](/img/structure/B1601521.png)
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)
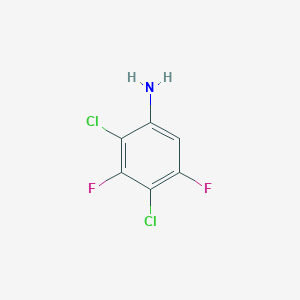
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
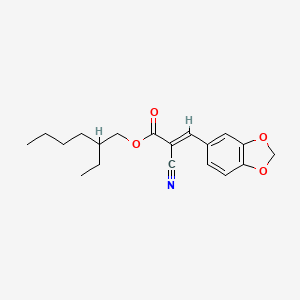
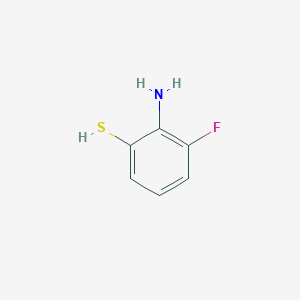
![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)
